Dihexyl phthalate
Overview
Description
It is a colorless, oily liquid with the chemical formula C20H30O4 and a molecular weight of 334.45 g/mol . Dihexyl phthalate is primarily used to increase the flexibility, transparency, durability, and longevity of plastics.
Mechanism of Action
Target of Action
Dihexyl phthalate (DHP) is a phthalic acid ester that primarily targets nuclear receptors in various neural structures involved in controlling brain functions . It has been shown to modulate the glucocorticoid receptor (GR) of phthalate esters . The GR complex interacts with specific target DNA sequences and induces or represses the transcription of genes .
Mode of Action
DHP exerts its effects by interacting with its targets at the intracellular level . It has been suggested that DHP possesses a benzene ring with lipophilic characteristics, which allows it to interact with several nuclear receptors, contributing to its adverse effects . It has been shown to exert antagonistic activity in a dose-responsive manner for GR in HeLa cells .
Biochemical Pathways
The biochemical pathways involved in the degradation of DHP have been studied. An initial hydrolytic pathway of degradation for DHP has been identified, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to tricarboxylic acid (TCA) cycle intermediates . Metabolic pathways involved in degradation have been proposed and identified through intermediates produced during the degradation process .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DHP is limited. It is known that dhp is generally found in food and beverage products, and is used in cosmetics, as an additive and a plasticizer in plastic production and food packaging materials . This suggests that DHP can enter the body through ingestion, dermal contact, and possibly inhalation.
Result of Action
The molecular and cellular effects of DHP are still being explored. It has been suggested that DHP may have endocrine-disrupting properties, affecting reproductive health and physical development . In experimental studies, exposure to DHP has been shown to target the reproductive, neurodevelopment, and respiratory systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DHP. For instance, the leaching of DHP from polyvinyl chloride (PVC)-based consumables can result in its deposition in certain tissues via inadvertent applications . Moreover, exposure to lower levels of phthalates has been associated with a decreased expression of peptide receptors, which could further affect steroidogenesis .
Biochemical Analysis
Biochemical Properties
Dihexyl phthalate interacts with various enzymes and proteins in biochemical reactions. A detailed biochemical study revealed an initial hydrolytic pathway of degradation for this compound followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . This indicates that this compound can be metabolized by certain enzymes, leading to its breakdown and removal from the body .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been associated with changes in cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound exposure in early life can damage the endocrine system of offspring . It could affect the fetal reproductive system by regulating the synthesis of hormones during pregnancy .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound has been described to exert its pleiotropic effects predominantly by mediating the nuclear receptor called the PPARα .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, higher temperatures promoted the leaching of DBP, a metabolite of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, in a toxicity study, this compound administration was found to be toxic in mammalian systems and also known to affect the male reproduction in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP) with greater toxicity than this compound . This conversion is part of the metabolic pathway that this compound undergoes in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl phthalate is synthesized through the esterification of phthalic anhydride with hexanol. The reaction typically involves heating phthalic anhydride with hexanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water. The reaction can be represented as follows:
C6H4(CO)2O+2C6H13OH→C6H4(CO2C6H13)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where phthalic anhydride and hexanol are continuously fed into the reactor. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed by distillation. The crude product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dihexyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and hexanol.
Oxidation: this compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and hexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Dihexyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a standard in analytical chemistry for the calibration of instruments.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the production of plastics, adhesives, coatings, and personal care products.
Comparison with Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Dihexyl phthalate is unique in its specific balance of flexibility and durability, making it particularly useful in applications requiring long-lasting plasticization .
Properties
IUPAC Name |
dihexyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZNSGUUQJJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Record name | DI-N-HEXYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID6025068 | |
Record name | Dihexyl phthalate | |
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Molecular Weight |
334.4 g/mol | |
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Physical Description |
Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor. | |
Record name | DI-N-HEXYL PHTHALATE | |
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Boiling Point |
662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg | |
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Flash Point |
350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F | |
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Solubility |
Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C | |
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Density |
0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995 | |
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Vapor Density |
11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5 | |
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Vapor Pressure |
0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C | |
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Color/Form |
Clear, oily liuid | |
CAS No. |
84-75-3, 68515-50-4, 68610-82-2 | |
Record name | DI-N-HEXYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexyl ester | |
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Record name | DI-N-HEXYL PHTHALATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/232 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-72 °F (NTP, 1992), -58 °C, -72 °F | |
Record name | DI-N-HEXYL PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIHEXYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DI-N-HEXYL PHTHALATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/232 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dihexyl phthalate?
A1: this compound has a molecular formula of C20H30O4 and a molecular weight of 334.45 g/mol. []
Q2: What are the primary applications of this compound?
A2: this compound is primarily used as a plasticizer in the production of polymers, particularly polyvinyl chloride (PVC). It enhances the flexibility, durability, and workability of these materials. []
Q3: Does this compound pose a chronic toxicity risk to aquatic life?
A4: Chronic toxicity studies on Daphnia magna exposed to this compound revealed a geometric mean maximum acceptable toxicant concentration (GM-MATC) ranging from 0.042 to 0.15 mg/L. [] This suggests potential chronic toxicity, although the observed effects might be attributed to surface entrapment or a mode of toxicity not directly related to dissolved aqueous-phase exposure. []
Q4: How does the water solubility of this compound relate to its toxicity?
A5: Research suggests that the toxicity of lower-molecular-weight phthalate esters, including this compound, generally increases with decreasing water solubility. [, ] This trend is observed in both acute and chronic toxicity studies across various aquatic species.
Q5: Can this compound be degraded under methanogenic conditions?
A6: Research suggests that this compound, due to its relatively high water solubility, can be degraded under methanogenic conditions. [] This biodegradation potential is a crucial factor in assessing the environmental fate and persistence of DHP.
Q6: What is the environmental fate of this compound?
A7: As a phthalate ester, this compound can enter the environment during its production, use, and disposal. It tends to persist in the environment, particularly in sediments. [] Its hydrophobic nature allows it to adsorb to soil and sediment particles, affecting its bioavailability and posing potential risks to benthic organisms.
Q7: Are there effective methods for removing this compound from water samples?
A8: Yes, researchers have successfully used magnetic graphitic carbon nitride nanocomposites for solid-phase extraction of this compound from water samples. [] This method offers high sensitivity and precision, demonstrating its potential for monitoring and remediating DHP contamination in aqueous environments.
Q8: Can this compound interact with melatonin receptors?
A9: While not a primary focus of the provided research, one study suggests that this compound, along with other phthalate diesters, may interact with human MT1 and MT2 melatonin receptors. [] This interaction could potentially disrupt melatonin signaling, but further research is needed to understand the implications fully.
Q9: Does this compound affect the innate immune response?
A10: While further research is needed, one study indicates that this compound did not significantly affect lipopolysaccharide (LPS)- or bacterial lipopeptide (Pam3CSK4)-induced activation of nuclear factor kappa B (NF-κB) at a concentration of 100 μM. [] This suggests that, at this specific concentration, DHP might not significantly impact this particular pathway of the innate immune response.
Q10: What analytical techniques are commonly used to detect and quantify this compound in various matrices?
A10: Several techniques are employed for this compound analysis, including:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as photodiode array (PDA) or tandem mass spectrometry (MS/MS), offers sensitive and selective detection of DHP in complex matrices like cosmetics, [] beverages, [] milk, [] and toys. []
- Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) enables the separation and quantification of DHP in environmental samples like textiles. [] This technique is particularly useful for analyzing volatile and semi-volatile compounds.
- Solid Phase Extraction (SPE): SPE serves as a valuable sample preparation technique for extracting and concentrating DHP from complex matrices like textiles [] and water samples [, ] before instrumental analysis.
Q11: How does the aliphatic chain length of phthalate solvents influence the gelation of poly(vinylidene fluoride) (PVDF)?
A12: Studies on PVDF gelation in phthalate solvents, including this compound, show that gelation rate increases with increasing aliphatic chain length of the diester. [] This finding highlights the role of solvent structure in influencing the physical properties and processing behavior of polymers.
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